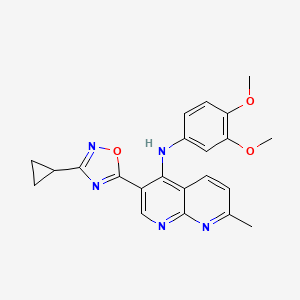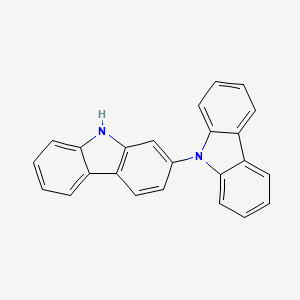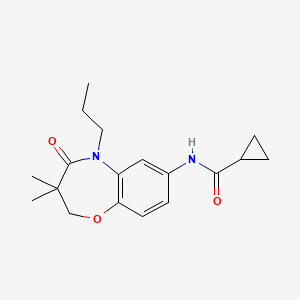![molecular formula C28H27ClF2N6O3 B2896732 3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide](/img/structure/B2896732.png)
3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ARS-1323-alkyne is a chemical compound known for its role as a switch-II pocket (S-IIP) inhibitor. It is a conformational specific chemical reporter of the KRAS G12C nucleotide state in living cells . This compound is also utilized in click chemistry due to its alkyne group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: ARS-1323-alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis .
Industrial Production Methods: Industrial production of ARS-1323-alkyne involves large-scale organic synthesis techniques. The compound is produced in solid form and is stored under nitrogen at 4°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: ARS-1323-alkyne primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction is highly specific and efficient, making it a valuable tool in chemical biology and medicinal chemistry.
Common Reagents and Conditions:
Reagents: Copper (I) catalysts, azide-containing molecules
Conditions: Typically performed in an organic solvent such as dimethyl sulfoxide (DMSO) at room temperature.
Major Products: The major products of the CuAAc reaction involving ARS-1323-alkyne are triazole derivatives, which are formed by the cycloaddition of the alkyne group with the azide group .
Scientific Research Applications
ARS-1323-alkyne has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules.
Biology: Acts as a chemical reporter for studying the KRAS G12C nucleotide state in living cells.
Medicine: Potential applications in cancer research due to its ability to inhibit the KRAS G12C protein.
Industry: Utilized in the development of new chemical probes and diagnostic tools.
Mechanism of Action
ARS-1323-alkyne exerts its effects by inhibiting the switch-II pocket (S-IIP) of the KRAS G12C protein. This inhibition is conformationally specific, meaning it targets the nucleotide state of KRAS G12C in living cells . The compound’s alkyne group allows it to participate in click chemistry reactions, facilitating the study of KRAS G12C’s role in cellular processes .
Comparison with Similar Compounds
ARS-1323: Another switch-II pocket inhibitor with similar properties.
BBO-8520: A covalent KRAS G12C inhibitor that locks the GTP-binding protein in an inactive state.
RMC-9805: An orally active KRAS G12D inhibitor.
Uniqueness: ARS-1323-alkyne is unique due to its alkyne group, which enables it to undergo CuAAc reactions. This property makes it a valuable tool in click chemistry and distinguishes it from other KRAS inhibitors .
Properties
IUPAC Name |
3-[[6-chloro-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N-methyl-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27ClF2N6O3/c1-4-11-35(3)22(40)9-10-32-28-33-26-17(27(34-28)37-14-12-36(13-15-37)21(39)5-2)16-18(29)23(25(26)31)24-19(30)7-6-8-20(24)38/h1,5-8,16,38H,2,9-15H2,3H3,(H,32,33,34) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCFZQSNDSLLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)C(=O)CCNC1=NC2=C(C(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=C(C=CC=C4F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27ClF2N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)
![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)
![methyl (2E)-3-[4-(2-amino-2-oxoethoxy)-3-ethoxyphenyl]acrylate](/img/structure/B2896654.png)
![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)

![1-benzoyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2896662.png)
![methyl 2-[2-(4-chlorophenoxy)acetamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2896663.png)

![2-Chloro-N-[1-[4-(triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B2896669.png)
![[2-Fluoro-3-(hydroxymethyl)phenyl]methanol](/img/structure/B2896670.png)
![1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione](/img/structure/B2896671.png)
